molecular formula C19H22ClNO2 B2505944 Ethyl 2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetate hydrochloride CAS No. 147900-32-1

Ethyl 2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetate hydrochloride

Cat. No.: B2505944
CAS No.: 147900-32-1
M. Wt: 331.84
InChI Key: WELOUMPFJZYDFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetate hydrochloride is a chemical compound with the molecular formula C19H22ClNO2 and a molecular weight of 331.84 g/mol. It is a white to yellow solid and is commonly used in scientific research and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl with ethyl 2-aminoacetate under specific reaction conditions such as controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of catalysts and solvents to ensure high yield and purity. The production process is optimized to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry: In chemistry, the compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: In biological research, it is used to study the interaction of molecules with biological targets and to develop new drugs and therapies.

Industry: In the industrial sector, it is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which Ethyl 2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions that result in its desired effects.

Comparison with Similar Compounds

  • Ethyl 2-amino-2-(5H-dibenzo[a,d][7]annulen-5-yl)acetate hydrochloride

  • Ethyl 2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetate

  • Ethyl 2-amino-2-(5H-dibenzo[a,d][7]annulen-5-yl)acetate

Uniqueness: Ethyl 2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetate hydrochloride is unique in its structural composition and its specific applications in scientific research and industry. Its ability to undergo various chemical reactions and its potential use in pharmaceuticals make it a valuable compound.

Properties

IUPAC Name

ethyl 2-amino-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2.ClH/c1-2-22-19(21)18(20)17-15-9-5-3-7-13(15)11-12-14-8-4-6-10-16(14)17;/h3-10,17-18H,2,11-12,20H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELOUMPFJZYDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1C2=CC=CC=C2CCC3=CC=CC=C13)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl α-nitro-5H-dibenzo[a,d]cycloheptene-5-acetate (13 g, 40 mmol) (Example 4, Step A) is dissolved in 150 mL of ethanol, 40 mL of water, and 3.5 mL of concentrated hydrochloric acid and hydrogenated with 2.0 g of 20% palladium on carbon (52 psi, 30 hours). The filtered solution is stripped and a white solid washed with diethyl ether, dried at 50° C./2 mm Hg. The crude product is used as is in the next step.
Name
Ethyl α-nitro-5H-dibenzo[a,d]cycloheptene-5-acetate
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Three
Quantity
2 g
Type
catalyst
Reaction Step Four

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